N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-15(26-22-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-14(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASBQFWINWODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The compound features a unique combination of isoxazole, pyridine, and benzothiazole moieties, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O3S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 946202-52-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of benzothiazole and pyridine derivatives followed by their coupling through condensation reactions. Common reagents include thionyl chloride and methylamine, optimized for high yield and purity.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing benzothiazole and isoxazole structures. For instance, research indicates that derivatives similar to this compound exhibit significant growth inhibition against various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer progression, potentially inhibiting pathways critical for tumor growth.
- Case Study : In a comparative study of heterocyclic compounds, derivatives showed IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines, indicating potent antiproliferative activity .
Antitubercular Activity
Research has also explored the efficacy of similar compounds against Mycobacterium tuberculosis. For example, certain derivatives demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) effective against both replicating and non-replicating strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.20–2.58 | Anticancer |
| N-(phenyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Not specified | Antitubercular |
| 2-(benzo[d]thiazol-2-yl)phenol | Not specified | Anticancer |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits lower toxicity towards normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthesis routes, and biological activities to elucidate structure-activity relationships (SAR) and functional distinctions.
Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
Benzothiazole vs. Thiazole/Thiophene :
- The 4-methoxybenzo[d]thiazole moiety (target compound, Compound 13) confers higher anticancer activity compared to simple thiazoles or thiophenes, likely due to improved DNA intercalation or kinase binding .
- Replacement of thiophene (Compound 13) with isoxazole (target compound) may alter electronic properties and metabolic stability.
N-Substituent Effects :
- The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration or target kinases, whereas the tetrahydrofuran-2-ylmethyl substituent in a related compound () could influence solubility .
Electron-Donating Groups :
- Methoxy groups (e.g., 4-OCH₃ in the target compound and Compound 13) improve lipophilicity and membrane permeability, critical for intracellular target engagement .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Isoxazole Ring Formation : Use cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., substituted phenyl compounds) to construct the isoxazole core .
- Coupling Reactions : Employ amide bond formation between the isoxazole-5-carboxylic acid derivative and the 4-methoxybenzo[d]thiazol-2-amine moiety under conditions optimized for carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous DMF) .
- Purification : Utilize column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products. Monitor reactions via TLC and confirm purity via HPLC (>95%) .
- Optimization : Adjust temperature (e.g., 0–60°C), solvent polarity, and catalyst loading (e.g., CuI for Sonogashira couplings) to maximize yields. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy group at C4 of benzothiazole, methyl on isoxazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺) and detect isotopic patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- X-ray Crystallography : Resolve 3D conformation if single crystals are obtained, enabling precise bond-length/angle analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticancer activity against specific cancer cell lines?
- Methodology :
- In Vitro Screening : Use the NCI-60 panel to test cytotoxicity across 60 cancer cell lines, with follow-up focus on melanoma (e.g., SK-MEL-28) and breast cancer (e.g., MCF-7) .
- Dose-Response Assays : Determine IC₅₀ values via MTT assays, using 72-hour exposure periods and serial dilutions (1 nM–100 µM). Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Validate target engagement using Western blotting for oncoproteins (e.g., Bcl-2, Bax) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin. Prioritize binding poses with low RMSD values (<2 Å) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (GROMACS/AMBER). Analyze hydrogen bonds and hydrophobic contacts .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration, incubation time) .
- Orthogonal Validation : Compare results from MTT assays with alternative methods (e.g., ATP-based luminescence, clonogenic survival) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Use principal component analysis (PCA) to isolate variables influencing discrepancies .
Q. What methodologies are recommended for studying metabolic stability and pharmacokinetics?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂). Identify metabolites via LC-MS/MS .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to predict intestinal absorption. Calculate apparent permeability (Pₐₚₚ) .
- In Vivo PK : Administer IV/PO doses in rodent models. Collect plasma at timed intervals and quantify compound levels using UPLC-PDA. Derive AUC, Cₘₐₓ, and bioavailability (F%) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy on benzothiazole; vary pyridin-3-ylmethyl with other heteroarylmethyl groups) .
- Bioactivity Profiling : Test analogs against a consistent panel of targets (e.g., kinase inhibition assays). Corrogate activity trends with electronic (Hammett σ) and steric (Taft Eₛ) parameters .
- Crystallographic Analysis : Compare ligand-bound protein structures (e.g., EGFR-TK) to identify critical interactions (e.g., π-π stacking with benzothiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
